
1-Etinil-4-fluorobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Ethynyl-4-fluorobenzene and its derivatives has been explored through various methodologies, including copper-mediated oxidative coupling reactions. For instance, dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene were synthesized using 1,2-diethynyltetrafluorobenzene, showcasing the versatility of ethynyl and fluorobenzene compounds in forming complex structures with interesting electronic and structural properties (Nishinaga et al., 2002).
Molecular Structure Analysis
The molecular structure and crystallographic analysis of 1-Ethynyl-4-fluorobenzene derivatives reveal intricate details about their spatial arrangement and intermolecular interactions. X-ray crystallography studies, for example, have elucidated the structure of related compounds, highlighting the role of intramolecular hydrogen bonds and the impact of substituents on the molecular geometry (Özbey et al., 2004).
Chemical Reactions and Properties
1-Ethynyl-4-fluorobenzene undergoes various chemical reactions, leveraging the reactivity of both the ethynyl and the fluorine substituents. It participates in cross-coupling reactions, such as Sonogashira couplings, that are fundamental in constructing carbon-carbon bonds for synthesizing complex organic molecules. These reactions are pivotal in modifying the electronic and physical properties of the resulting compounds for targeted applications.
Physical Properties Analysis
The physical properties of 1-Ethynyl-4-fluorobenzene derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies on related compounds demonstrate the impact of substituents on these properties, with fluorine atoms contributing to increased stability and altered solubility patterns due to their electronegativity and size (Levitus et al., 2001).
Aplicaciones Científicas De Investigación
Intermediarios de Cristales Líquidos
4-Fluorofenilacetileno se utiliza como intermedio en la producción de cristales líquidos . Los cristales líquidos son un estado de la materia que posee propiedades entre las de los líquidos convencionales y las de los cristales sólidos. Se utilizan en una amplia gama de aplicaciones, incluidas pantallas, sensores y dispositivos de telecomunicaciones.
Intermediarios Farmacéuticos
Este compuesto sirve como intermedio farmacéutico . Los intermediarios farmacéuticos son los componentes clave utilizados en la producción de ingredientes farmacéuticos activos (API). Los API son las sustancias en los medicamentos que son biológicamente activas.
Intermediarios de Síntesis Orgánica
4-Fluorofenilacetileno se utiliza como intermedio en la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos. Es la ciencia de la construcción de compuestos químicos complejos a partir de otros más simples.
Deposición al Vacío
Este compuesto se utiliza en procesos de deposición al vacío . La deposición al vacío es una familia de procesos que se utilizan para depositar capas de material átomo por átomo o molécula por molécula en una superficie sólida. Estos procesos funcionan a presiones muy por debajo de la presión atmosférica.
Complejos Unidos por Puentes de Hidrógeno
4-Fluorofenilacetileno forma complejos unidos por puentes de hidrógeno con agua, incorporando enlaces de hidrógeno C–H···O y O–H···π . Esta propiedad es útil para comprender la naturaleza de los enlaces de hidrógeno y su papel en varias reacciones químicas y procesos biológicos.
Reacciones de Acoplamiento Cruzado de Sonogashira
1-Etinil-4-fluorobenceno se puede utilizar en reacciones de acoplamiento cruzado de Sonogashira . Esta reacción se utiliza para formar enlaces carbono-carbono mediante el acoplamiento de alquinos terminales con haluros de arilo o vinilo. Es una herramienta valiosa en el campo de la química orgánica sintética.
Síntesis de Acetilenos Arilo
Este compuesto se puede utilizar en la síntesis de acetilenos arilo . Los acetilenos arilo son bloques de construcción importantes en la síntesis orgánica y se utilizan en la preparación de varios productos farmacéuticos y materiales orgánicos.
Síntesis de Isoxazoles
This compound se puede utilizar en la síntesis de isoxazoles . Los isoxazoles son una clase de compuestos orgánicos que contienen un anillo de cinco miembros con tres átomos de carbono, un átomo de oxígeno y un átomo de nitrógeno. Se utilizan en la síntesis de varios productos farmacéuticos y agroquímicos.
Safety and Hazards
1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .
Mecanismo De Acción
, also known as 4-Fluorophenylacetylene , is an organic compound with the molecular formula C8H5F . Here is a comprehensive overview of its mechanism of action:
Target of Action
It’s known that this compound is used in the synthesis of aryl acetylenes , suggesting that it may interact with various haloarenes in the presence of certain catalysts.
Mode of Action
1-Ethynyl-4-fluorobenzene participates in Sonogashira type cross-coupling reactions with various haloarenes . This reaction is catalyzed by a bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst . The compound’s ethynyl group (C≡CH) is likely involved in these reactions, forming new carbon-carbon bonds with the haloarenes.
Biochemical Pathways
Aryl acetylenes are used in various chemical industries, including the production of liquid crystals .
Pharmacokinetics
It’s a solid at room temperature with a melting point of 26-27°C and a boiling point of 55-56°C at 40 mmHg . Its density is 1.048 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
Its use in the synthesis of aryl acetylenes and liquid crystals suggests it contributes to the formation of these complex structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethynyl-4-fluorobenzene. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It should also be kept away from strong oxidizing agents and heavy metal powders .
Propiedades
IUPAC Name |
1-ethynyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWHQGIEKUBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335017 | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-98-3 | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Fluorophenylacetylene's interactions are primarily driven by its π-electron density of the acetylenic C≡C bond and the fluorine atom. Studies show it forms complexes with various molecules like ammonia, water, and alcohols. [, , , ] These interactions often result in cyclic structures stabilized by hydrogen bonds. [, , , ] For instance, with ammonia, 4-fluorophenylacetylene forms a complex involving N-H···π and C-H···N hydrogen bonds, where the π-electron density acts as an acceptor to the N-H group of ammonia. []
A: 4-Fluorophenylacetylene, also known as 1-ethynyl-4-fluorobenzene, has the molecular formula C8H5F. [] While the exact molecular weight isn't specified in these papers, it can be calculated as 120.12 g/mol. Spectroscopic data, particularly microwave spectra, have been used to determine its structure. [] IR-UV double resonance spectroscopy has been instrumental in studying its vibrational modes in detail. []
A: 4-Fluorophenylacetylene serves as a valuable monomer in polymerization reactions, yielding substituted polyvinylenes. [, ] Its compatibility with various catalysts and reaction conditions highlights its versatility in polymer chemistry. [, ]
ANone: While 4-fluorophenylacetylene is primarily used as a substrate, its unique structure makes it a promising candidate for designing novel catalysts. Its ability to form various intermolecular interactions suggests potential catalytic applications in reactions involving similar interactions.
A: Density Functional Theory (DFT) calculations have been crucial in understanding the interaction energies, geometries, and spectroscopic properties of 4-fluorophenylacetylene complexes. [, ] These calculations complement experimental findings and offer insights into the nature of intermolecular interactions.
A: Comparing 4-fluorophenylacetylene with other fluorophenylacetylene isomers (2-fluoro and 3-fluoro) reveals that the position of the fluorine atom significantly influences the intermolecular interactions and consequently its reactivity. [, , , ] For example, while all three isomers form cyclic complexes with water, the interaction strength and the formation of additional complexes vary depending on the fluorine position. []
A: While the provided papers don't delve into specific formulation strategies, they highlight the use of 4-fluorophenylacetylene in various solvents and reaction conditions, suggesting its stability under those circumstances. [, , , ]
A: Other phenylacetylene derivatives, including those with different substituents or fluorine atom positions, can be considered as alternatives. [, , , ] The choice depends on the specific application and desired properties. For example, in polymerization reactions, the choice of monomer influences the final polymer's properties. [, ]
A: Advanced spectroscopic techniques like IR-UV double resonance spectroscopy [, , , ] are essential for characterizing 4-fluorophenylacetylene and its complexes. Access to computational resources for DFT calculations [, ] is crucial for theoretical investigations. Additionally, standard synthetic chemistry equipment and analytical tools are necessary for synthesis and characterization.
A: The provided papers showcase the evolution of research on 4-fluorophenylacetylene, from early spectroscopic studies [] to investigations of its complex formation and polymerization capabilities. [, , , ] Further research will likely uncover more about its potential applications and contribute to a more comprehensive understanding of this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





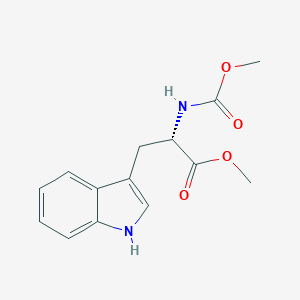
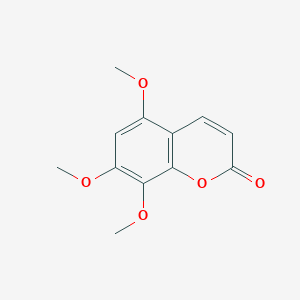
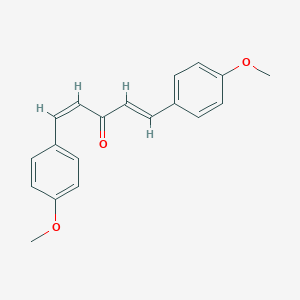

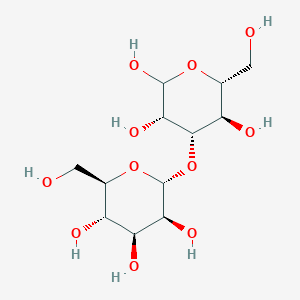
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
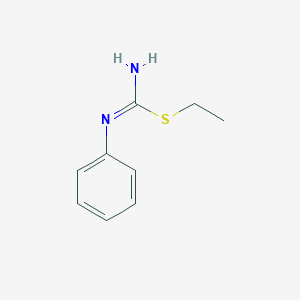

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)